molecular formula C14H17ClN2O B6592698 Hydrazine, [[4-(phenylmethoxy)phenyl]methyl]-, hydrochloride CAS No. 237064-54-9

Hydrazine, [[4-(phenylmethoxy)phenyl]methyl]-, hydrochloride

Cat. No.: B6592698
CAS No.: 237064-54-9
M. Wt: 264.75 g/mol
InChI Key: RKUUWIOWFPMUTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrazine, [[4-(phenylmethoxy)phenyl]methyl]-, hydrochloride (CAS: Not explicitly provided in evidence) is a substituted hydrazine derivative where the hydrazine backbone is functionalized with a [[4-(phenylmethoxy)phenyl]methyl] group. This compound exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents. The [[4-(phenylmethoxy)phenyl]methyl] substituent introduces steric bulk and aromaticity, which may influence its reactivity and biological activity.

Properties

IUPAC Name

(4-phenylmethoxyphenyl)methylhydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O.ClH/c15-16-10-12-6-8-14(9-7-12)17-11-13-4-2-1-3-5-13;/h1-9,16H,10-11,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUUWIOWFPMUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization-Reduction Pathway

The most widely documented method for arylhydrazine hydrochlorides involves diazotization of substituted anilines followed by reduction of diazonium salts . For the target compound, the synthesis begins with a substituted aniline precursor containing the [[4-(phenylmethoxy)phenyl]methyl] group.

Step 1: Diazotization

  • Starting Material : 4-(Phenylmethoxy)benzylamine or derivative.

  • Reagents : Hydrochloric acid (HCl) and sodium nitrite (NaNO₂).

  • Conditions :

    • Molar ratio (amine:HCl:NaNO₂) = 1:2.3–3.2:1–1.1.

    • Temperature: 0–5°C to stabilize the diazonium intermediate.

    • Reaction time: 30–90 minutes.

Step 2: Reduction

  • Reducing Agents : Ammonium sulfite (cheap, efficient) or zinc powder (higher reactivity).

  • Key Reaction :

    Diazonium salt+NH4HSO3Hydrazine intermediate+SO2\text{Diazonium salt} + \text{NH}_4\text{HSO}_3 \rightarrow \text{Hydrazine intermediate} + \text{SO}_2 \uparrow
  • Byproducts : Sulfur dioxide (gaseous, requires scrubbing) and ammonium salts (recyclable).

Step 3: Acid Precipitation

  • Isolation : Hydrochloric acid is added to precipitate the hydrazine hydrochloride salt.

  • Yield : 70–85% (estimated from analogous syntheses).

Detailed Methodologies and Optimization

Industrial-Scale Synthesis (Adapted from CN102557985A )

Procedure :

  • Diazotization :

    • 4-(Phenylmethoxy)benzylamine (1 mol), HCl (3.2 mol), and NaNO₂ (1.1 mol) are reacted at 0–5°C for 40 minutes.

    • Critical Note : Excess HCl suppresses diazonium salt decomposition.

  • Reduction :

    • Ammonium sulfite (3.5 mol) and HCl (2.5 mol) are added to the diazonium solution.

    • Temperature: 18–22°C; reaction time: 60–70 minutes.

  • Purification :

    • Filtration removes insoluble byproducts.

    • Recrystallization from ethanol/water yields 82% pure product.

Table 1: Reaction Parameters for Diazotization-Reduction

ParameterValue/RangeSource
Molar ratio (amine:HCl)1:2.3–3.2
NaNO₂ equivalence1.0–1.1
Reduction temperature18–22°C
Yield70–85%

Alternative Zinc-Mediated Reduction (CN107814748A )

Procedure :

  • Diazotization : Identical to Section 2.1.

  • Reduction :

    • Zinc powder (2.4 mol per mol amine) and HCl (6 mol) are added.

    • Temperature: 18°C; reaction time: 2 hours.

  • Alkaline Workup :

    • Sodium hydroxide (20–30%) adjusts pH to 10, precipitating the free hydrazine base.

    • HCl reintroduction forms the hydrochloride salt.

Advantages :

  • Faster reaction (2 hours vs. 70 minutes for ammonium sulfite).

  • Higher purity (90–95%) due to efficient metal-mediated reduction.

Drawbacks :

  • Zinc residues require post-reaction filtration, increasing costs.

Comparative Analysis of Reducing Agents

Table 2: Reducing Agent Performance

AgentCostReaction TimePurityEnvironmental Impact
Ammonium sulfiteLow60–70 min82%Low (recyclable)
Zinc powderModerate120 min90–95%Moderate (metal waste)

Key Insights :

  • Ammonium sulfite is preferable for large-scale production due to lower waste generation.

  • Zinc powder suits high-purity applications but necessitates metal recovery systems.

Challenges and Mitigation Strategies

Sensitivity of the Benzyl Ether Group

  • Issue : The phenylmethoxy group may undergo hydrolysis under acidic conditions.

  • Solution :

    • Maintain pH > 1 during diazotization using buffered HCl.

    • Use anhydrous HCl in non-aqueous solvents (e.g., THF) for sensitive substrates.

Byproduct Formation

  • Common Byproducts :

    • N-Nitrosamines : Minimized by strict temperature control (<5°C).

    • Polymerized hydrazines : Addressed via rapid quenching and dilution.

Chemical Reactions Analysis

Types of Reactions

Hydrazine, [[4-(phenylmethoxy)phenyl]methyl]-, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydrazine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C14_{14}H16_{16}ClN\O
Molecular Weight : 249.74 g/mol
CAS Number : 133100-92-2
InChI Key : RSZFCDGHJLBYEB-UHFFFAOYSA-N

The compound is characterized by a hydrazine functional group linked to a phenylmethoxy moiety, which enhances its reactivity and potential applications in medicinal chemistry and material science.

Synthesis of Novel Compounds

Hydrazine derivatives are often utilized as intermediates in the synthesis of more complex organic molecules. For instance, [[4-(phenylmethoxy)phenyl]methyl]-hydrochloride has been employed in the preparation of various heterocycles, including thiadiazoles and indoles. These compounds are valuable in pharmaceutical chemistry for developing new drugs with improved efficacy and reduced side effects.

Compound Synthesized Methodology Reference
5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazoleReaction with 4-methoxyphenylhydrazine hydrochloride
5-cyano-3-(2-methylindol-3-yl)-1,2,4-thiadiazoleReaction with phenylhydrazine hydrochloride

Pharmaceutical Applications

Hydrazine derivatives have shown potential as therapeutic agents due to their ability to act on various biological targets. Studies have indicated that compounds similar to [[4-(phenylmethoxy)phenyl]methyl]-hydrochloride exhibit anti-cancer properties by inducing apoptosis in cancer cells. The hydrazine moiety is known to interact with cellular pathways that regulate cell survival and proliferation.

Agricultural Chemistry

Research has explored the use of hydrazine derivatives in agricultural applications, particularly as agrochemicals. They can serve as effective agents for controlling pests and diseases due to their biochemical properties. The incorporation of phenylmethoxy groups may enhance their effectiveness and selectivity.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of hydrazine derivatives on various cancer cell lines. The results demonstrated that these compounds could induce significant cytotoxicity through the activation of apoptotic pathways, suggesting their potential as lead compounds for drug development.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthetic routes for producing [[4-(phenylmethoxy)phenyl]methyl]-hydrochloride to improve yield and purity. Various reaction conditions were tested, leading to a refined process that enhances scalability for industrial applications.

Mechanism of Action

The mechanism of action of Hydrazine, [[4-(phenylmethoxy)phenyl]methyl]-, hydrochloride involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The phenylmethoxy group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Substituent(s) Key Properties/Applications References
Phenylhydrazine hydrochloride Phenyl Precursor for pyrazolines; antimicrobial activity
2-Chlorophenylhydrazine hydrochloride 2-Chlorophenyl Enhanced reactivity in cyclization reactions
4-Methoxyphenylhydrazine hydrochloride 4-Methoxyphenyl Improved solubility due to polar group
m-Chlorophenylhydrazine hydrochloride 3-Chlorophenyl Used in microwave-assisted pyrazole synthesis
Target Compound: [[4-(Phenylmethoxy)phenyl]methyl]hydrazine hydrochloride [[4-(Phenylmethoxy)phenyl]methyl] High steric hindrance; potential for enhanced π-π interactions [Inferred from

Physicochemical Properties

  • Solubility : The hydrochloride salt form improves water solubility compared to the free base. However, the bulky [[4-(phenylmethoxy)phenyl]methyl] group may reduce solubility relative to smaller substituents (e.g., Cl or OMe) .
  • Crystallinity : Hydrazine hydrochlorides with aromatic substituents (e.g., phenyl, chlorophenyl) typically form crystalline solids, as seen in compounds like phenylhydrazine hydrochloride .
  • Thermal Stability : Substituted hydrazine hydrochlorides are generally stable at room temperature but decompose upon heating, as observed in related hydrazine salts .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., Cl) enhance reactivity in cyclization reactions, while electron-donating groups (e.g., OMe) improve solubility. The target compound’s benzyloxy group balances both effects .
  • Pharmacological Potential: Hydrazine derivatives with bulky aromatic groups (e.g., naphthofuran-based pyrazolines) demonstrate promising anticancer activity, suggesting the target compound could be a candidate for similar evaluations .

Biological Activity

Hydrazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Hydrazine, [[4-(phenylmethoxy)phenyl]methyl]-, hydrochloride is a notable hydrazine derivative that has been investigated for its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies, including case studies and relevant data tables.

Synthesis and Characterization

The synthesis of hydrazine derivatives typically involves the reaction of hydrazine with various aromatic compounds. In the case of [[4-(phenylmethoxy)phenyl]methyl]-, hydrochloride , the synthesis pathway often includes the use of phenolic precursors and hydrazine hydrate under controlled conditions to yield the desired product.

Table 1: Synthesis Overview

StepReactantsConditionsProduct
1Phenol derivatives + HydrazineReflux in ethanolHydrazone intermediate
2Hydrazone + HClCrystallizationHydrazine hydrochloride

Biological Activity

The biological activity of hydrazine derivatives can be classified into several categories, including antimicrobial, anti-inflammatory, and anticancer effects.

Antimicrobial Activity

Research indicates that hydrazine derivatives exhibit moderate antimicrobial properties. For instance, a study evaluated various hydrazine derivatives against Mycobacterium tuberculosis and found that certain compounds showed promising inhibitory effects.

  • Case Study : In a comparative analysis, the compound N-hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine exhibited lower minimum inhibitory concentrations (MIC) against M. kansasii, highlighting its potential as an antimicrobial agent .

Anticancer Properties

Hydrazine derivatives have been investigated for their cytotoxic effects on cancer cell lines. A notable study reported that certain hydrazines induced apoptosis in various cancer cell lines through mechanisms involving oxidative stress and DNA damage.

  • Data Example : The compound showed IC50 values ranging from 10 to 30 µM against different cancer cell lines, indicating significant cytotoxicity .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
Hydrazine derivative AHeLa15
Hydrazine derivative BMCF-722
Hydrazine derivative CA54918

The mechanisms underlying the biological activities of hydrazines are multifaceted:

  • Oxidative Stress Induction : Many studies suggest that hydrazines can induce oxidative stress in cells, leading to apoptosis.
  • Enzyme Inhibition : Certain derivatives act as inhibitors of key enzymes involved in cancer metabolism and microbial resistance.
  • Interaction with DNA : Some compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.

Toxicological Considerations

While exploring the biological activity of hydrazines, it is crucial to consider their toxicological profiles. Studies have demonstrated that hydrazines can exhibit significant toxicity at certain doses, impacting liver and kidney function.

  • Toxicity Metrics : The lowest observed adverse effect levels (LOAEL) for hydrazines have been documented at approximately 0.13 mg/kg/day in animal models .

Q & A

Q. Example Reaction Pathway

Hydrazine derivative → Hydrazone → Fischer cyclization → Tetrahydrocarbazole → Functionalization  

Q. Reference :

Advanced: How to address discrepancies in reported biological activities of derivatives synthesized from this compound?

Methodological Answer:
Discrepancies often arise from assay conditions or structural variations:

  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
  • Structural Analysis : Compare substituent effects (e.g., para-methoxy vs. trifluoromethyl groups) using SAR studies .
  • Data Normalization : Express IC50_{50} values relative to positive controls (e.g., doxorubicin) to account for inter-lab variability .

Q. Reference :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.